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Compound of Interest

Compound Name: 1-(Piperidin-1-yl)octadecan-1-one

CAS No.: 4629-04-3

Cat. No.: B2491623

Get Quote

Executive Summary
N-Stearoylpiperidine (CAS: 19455-00-6) is a fatty acid amide often encountered as a synthetic

intermediate, a reference standard in lipidomics, or a contaminant in piperidine-catalyzed

reactions. Accurate identification requires distinguishing it from homologous fatty acid amides

(e.g., palmitoyl derivatives) and ring-size analogs (e.g., pyrrolidides).

This guide provides a definitive fragmentation analysis, establishing the m/z 127 McLafferty

rearrangement ion as the primary diagnostic marker for the piperidide head group, distinct from

the m/z 113 marker of pyrrolidides.
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Property Specification

Chemical Name 1-Stearoylpiperidine; N-Octadecanoylpiperidine

Formula

C

H

NO

Molecular Weight 351.6 g/mol

Key Structural Feature
C18 saturated chain attached to a six-

membered piperidine ring via an amide bond.

Comparative Performance Analysis
To ensure robust identification, N-stearoylpiperidine must be compared against its closest

structural relatives. The following table highlights the critical mass spectral differences.

Table 1: Diagnostic Ion Comparison (EI-MS, 70 eV)
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Analyte
Molecular Ion (

)

Base Peak
(100%)

Diagnostic
Mechanism

Specificity

N-

Stearoylpiperidin

e

m/z 351 m/z 127

McLafferty

Rearrangement

(Piperidine

specific)

High for head

group; M

confirms chain

length.

N-

Stearoylpyrrolidin

e

m/z 337 m/z 113

McLafferty

Rearrangement

(Pyrrolidine

specific)

Distinct head

group mass (14

Da shift).

N-

Palmitoylpiperidi

ne

m/z 323 m/z 127
McLafferty

Rearrangement

Identical base

peak;

differentiated by

M

(-28 Da).

Stearamide m/z 283 m/z 59 / 72
Simple Amide

Cleavage

Lacks cyclic

head group

stability.

Analyst Insight: The shift from m/z 113 (pyrrolidide) to m/z 127 (piperidide) is exactly 14 Da,

corresponding to the additional methylene (-CH

-) group in the piperidine ring. This relationship is consistent across all fatty acid

chain lengths.

Detailed Fragmentation Mechanism

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2491623?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The structural elucidation of N-stearoylpiperidine relies on two primary fragmentation pathways

under Electron Impact (EI) ionization: the McLafferty Rearrangement and

-H Transfer.

The Diagnostic Marker: m/z 127
The most abundant ion (Base Peak) appears at m/z 127. This is not a simple bond cleavage

but a rearrangement product.

Mechanism: The

-hydrogen from the fatty acid chain transfers to the amide oxygen.

Cleavage: The bond between the

and

carbons of the fatty acid chain breaks.

Result: A resonance-stabilized enol-amide radical cation containing the piperidine ring.

Calculation of the Diagnostic Mass:

Piperidine Ring (C

H

N): 84 Da

Rearranged Carbonyl Fragment (C

H

O): 43 Da

Total:

Da

Secondary Fragments
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m/z 351 (

): The molecular ion is typically distinct but of lower intensity (5–20%) compared to the base
peak.

m/z 84: The piperidinyl cation [C

H

N]

, formed by the cleavage of the amide bond.

m/z 336 (

): Loss of a terminal methyl group (rarely prominent).

Alkyl Series: Clusters of peaks separated by 14 Da (m/z 43, 57, 71...) representing the

hydrocarbon tail.

Fragmentation Pathway Diagram
The following diagram illustrates the formation of the critical m/z 127 ion.
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Caption: Mechanistic pathway showing the genesis of the diagnostic m/z 127 ion via McLafferty

rearrangement.
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To replicate these results, the following validated protocols for GC-MS and LC-MS are

recommended.

GC-MS Protocol (Gold Standard for Identification)
This method provides the most structural information due to the reproducible EI fragmentation.

Instrument: Agilent 7890/5977 (or equivalent).

Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet: Splitless mode, 280°C.

Oven Program:

Start at 100°C (hold 1 min).

Ramp 20°C/min to 300°C.

Hold at 300°C for 5 min.

MS Source: Electron Impact (EI), 70 eV, 230°C.

Scan Range: m/z 40–400.

Expected Result: A chromatographic peak at ~18.5 min (retention time varies by system) with a

mass spectrum dominated by m/z 127.[1]

LC-MS/MS Protocol (High Sensitivity)
For trace analysis in biological matrices, ESI-MS is preferred. Note that ESI produces even-

electron ions (

), so the odd-electron McLafferty ion (m/z 127) is not typically observed.

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 × 50 mm, 1.8 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 50% B to 95% B over 5 min.

Ionization: ESI Positive Mode.

Precursor Ion: m/z 352.4 (

).

Key Transitions (MRM):

352.4

86.1 (Piperidine ring protonated).

352.4

267.3 (Acylium ion [C

H

O]

).

Decision Tree for Identification
Use this logic flow to confirm the identity of an unknown fatty amide.
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Caption: Logical workflow for distinguishing N-stearoylpiperidine from common homologs and

analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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